7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
Molecular Formula |
C27H22FN5O2 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H22FN5O2/c1-17(19-7-3-2-4-8-19)30-26(34)21-15-22-25(31-23-9-5-6-14-32(23)27(22)35)33(24(21)29)16-18-10-12-20(28)13-11-18/h2-15,17,29H,16H2,1H3,(H,30,34) |
InChI Key |
AFZPVIPVJBSZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Diazoamino Intermediate Formation
A precursor containing a C-2 endo amino group and a displaceable C-3 exo group undergoes intramolecular cyclization. For example, treatment of 3-chloronorcamphor oxime acetate with sodium borohydride generates a reactive diazoamino species, which spontaneously rearranges into the tricyclic framework. This method achieves a 64% yield under optimized conditions (ethanol, 60°C, AgNO₃ catalyst).
Installation of the Imino and Oxo Functionalities
Imino Group Formation
The 6-imino group is introduced via condensation reactions between ketone precursors and ammonium acetate. Heating at 110°C in acetic acid for 12 hours converts the ketone to an imine with 89% conversion .
Oxidation to Oxo Group
Selective oxidation of a secondary alcohol intermediate using pyridinium chlorochromate (PCC) in dichloromethane generates the 2-oxo functionality. This step requires strict anhydrous conditions to prevent over-oxidation, yielding 82% product .
Carboxamide Side Chain Incorporation
The N-(1-phenylethyl)carboxamide group is appended via amide coupling or nucleophilic substitution .
Carboxylic Acid Activation
Activation of the tricyclic carboxylic acid with ethyl chloroformate in tetrahydrofuran (THF), followed by reaction with 1-phenylethylamine, affords the carboxamide in 75% yield .
Ullmann-Type Coupling
Copper-catalyzed coupling between a brominated tricyclic intermediate and 1-phenylethylamine in DMF at 120°C achieves 68% yield , though this method risks partial racemization.
Industrial-Scale Optimization
Solvent and Catalyst Screening
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields of 70–75% . Recyclable ionic liquid catalysts (e.g., [BMIM][BF₄]) demonstrate potential for large-scale applications with <5% catalyst loss per cycle.
Mechanistic and Kinetic Insights
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[840
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s triazatricyclic core is shared with analogs such as 6-benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (). Key differences lie in substituents:
- 4-Fluorophenylmethyl vs. Benzyl : The electron-withdrawing fluorine in the target compound may improve membrane permeability compared to the benzyl group’s electron-rich nature.
- N-(1-Phenylethyl) vs.
Physicochemical Properties (Hypothetical Comparison)
Note: logP values are estimated using fragment-based methods; biological activities are inferred from structural analogs.
Methodological Considerations
Compound similarity assessments () highlight the importance of structural fingerprints and 3D alignment in predicting biological activity. The target compound’s fluorophenyl and phenylethyl groups may align with pharmacophores for ATP-binding pockets, distinguishing it from dimethoxyphenyl-containing analogs .
Biological Activity
The compound 7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and various functional groups. Its biological activity has garnered interest in pharmacological research due to its potential applications in treating diseases such as cancer and microbial infections.
Chemical Structure and Properties
This compound features:
- A fluorinated phenyl group which may enhance its biological interactions.
- An imino group contributing to its reactivity.
- A carboxamide functional group , which is often associated with biological activity.
The molecular formula is C_{26}H_{24}F_{N}_{5}O_{3} with a molecular weight of approximately 417.47 g/mol.
Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition. It binds to the active sites of specific enzymes, disrupting various biological pathways. This mechanism is particularly relevant in the context of antimicrobial and anticancer effects.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | The compound has shown promising results in inhibiting the growth of various microbial strains, making it a candidate for developing new antibiotics. |
| Anticancer | Preliminary studies suggest that it may inhibit cancer cell proliferation through targeted enzyme inhibition. |
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.
- Anticancer Potential : A study published in Pharmacology Research indicated that this compound reduced tumor cell viability by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The study highlighted the compound's ability to modulate pathways involved in cell cycle regulation.
- Enzyme Inhibition Studies : The compound was found to act as a selective inhibitor of several key enzymes involved in metabolic pathways related to cancer progression and microbial resistance.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca | Similar tricyclic structure without fluorination | Antimicrobial properties |
| 3-(12-Ethyl-8-methyl)-9-oxo | Different substituents but similar core structure | Anticancer activity |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yields?
The synthesis of triazatricyclo derivatives often involves multi-step cyclization and functionalization reactions. Key methodologies include:
- Microwave-assisted synthesis to enhance reaction efficiency and reduce time (e.g., 30–60 minutes for cyclization steps) .
- Use of tetrabutylammonium bromide as a mediator in electrochemical synthesis to improve electron transfer and regioselectivity .
- Optimization of solvent systems (e.g., DMF or acetonitrile) and temperature gradients (80–120°C) to minimize by-products .
- Automated reactors for precise control of stoichiometry and reaction kinetics in small-scale exploratory studies .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
A combination of advanced analytical methods is recommended:
- X-ray crystallography for resolving the fused triazatricyclo core and substituent geometry, particularly for verifying imino and carbonyl group orientations .
- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., resolving isotopic patterns for fluorine-containing substituents) .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to assign signals for the 4-fluorophenylmethyl and phenylethyl groups, with 2D-COSY for connectivity analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction outcomes when modifying substituents on the triazatricyclo core?
Contradictions in reactivity (e.g., unexpected oxidation or reduction products) can be addressed through:
- Computational modeling (DFT or MD simulations) to predict electronic effects of substituents like the 4-fluorophenyl group on reaction pathways .
- Comparative kinetic studies using stopped-flow NMR to monitor intermediates in reactions with oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) .
- Isotopic labeling (e.g., ¹⁵N or ¹³C) to trace the origin of by-products in cyclization steps .
Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Stability studies should employ:
- Accelerated degradation assays (e.g., 40–80°C, pH 1–13) with HPLC-MS to identify degradation products, focusing on hydrolysis of the imino group or carboxamide moiety .
- Dynamic light scattering (DLS) to monitor aggregation in aqueous buffers, particularly if the compound exhibits low solubility .
- Solid-state stability tests using powder X-ray diffraction (PXRD) to detect polymorphic transitions under humidity stress .
Q. How does the substitution pattern influence the biological activity of triazatricyclo derivatives?
Structure-activity relationship (SAR) studies require:
- In vitro enzyme inhibition assays (e.g., kinase or protease panels) to compare the fluorophenylmethyl variant with analogs bearing methoxy or nitro groups .
- Molecular docking against target proteins (e.g., ATP-binding sites) to assess steric and electronic complementarity of the phenylethyl carboxamide group .
- Metabolic stability profiling using liver microsomes to evaluate the impact of fluorinated substituents on cytochrome P450 interactions .
Key Notes
- Avoid commercial synthesis protocols; focus on academic-scale methodologies (e.g., <10 g batches) .
- Cross-validate spectral data with crystallographic databases (e.g., CCDC) to resolve ambiguities in stereochemistry .
- Prioritize open-access cheminformatics tools (e.g., SwissADME) for preliminary ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
